2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid: is a compound used in peptide synthesis. It is a derivative of homoserine, which is an amino acid. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a p-methylbenzyl (pMeBzl) group at the side chain. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of homoserine is protected using the Fmoc group. This is usually achieved by reacting homoserine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The hydroxyl group on the side chain of homoserine is protected using the pMeBzl group. This is done by reacting the Fmoc-protected homoserine with p-methylbenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid can undergo oxidation reactions, particularly at the side chain hydroxyl group.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the protected amino group or the side chain hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidation of the side chain hydroxyl group can lead to the formation of a ketone or aldehyde.
Reduction: Reduction reactions typically yield the corresponding alcohol.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid is widely used in peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, allowing researchers to study their structure and function.
Biology: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs for various diseases, including cancer, diabetes, and infectious diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and other biotechnological products.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during the synthesis process. The pMeBzl group protects the side chain hydroxyl group, allowing for selective deprotection and subsequent reactions at specific sites. This selective protection and deprotection enable the stepwise assembly of peptides with high precision.
Comparison with Similar Compounds
Fmoc-HomoSer(tBu)-OH: This compound has a tert-butyl (tBu) group protecting the side chain hydroxyl group instead of the pMeBzl group.
Fmoc-HomoThr(tBu)-OH: This compound is similar but has a threonine backbone instead of homoserine.
Fmoc-HomoCys(Trt)-OH: This compound has a trityl (Trt) group protecting the side chain thiol group instead of the pMeBzl group.
Uniqueness: 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid is unique due to the specific combination of protecting groups. The Fmoc group provides stability during the synthesis process, while the pMeBzl group offers selective protection of the side chain hydroxyl group. This combination allows for precise control over the synthesis of complex peptides, making it a valuable tool in peptide chemistry.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMKQJKTFFDJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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